Rsv/iav-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

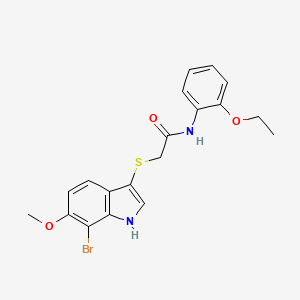

Rsv/iav-IN-3 is a dual inhibitor of respiratory syncytial virus and influenza A virus. It has shown significant antiviral activity against both viruses, making it a promising candidate for therapeutic applications. The compound has been studied for its potential to inhibit viral replication and reduce the severity of infections caused by these viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rsv/iav-IN-3 involves the design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. The synthetic route typically includes the following steps:

Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring structure.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thioether with an appropriate acylating agent.

Industrial Production Methods

The industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Rsv/iav-IN-3 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the thioether linkage.

Reduction: Reduction reactions can occur at the acetamide group, leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.

Reduction: Reduction of the acetamide group can result in the formation of N-phenyl-2-(1H-indol-3-yl)thioacetamines.

Substitution: Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a model for studying dual inhibition mechanisms and the design of antiviral agents.

Biology: It is employed in research to understand the interactions between viral proteins and host cell receptors.

Medicine: Rsv/iav-IN-3 is being investigated as a potential therapeutic agent for treating infections caused by respiratory syncytial virus and influenza A virus.

Mechanism of Action

Rsv/iav-IN-3 exerts its effects by inhibiting the replication of respiratory syncytial virus and influenza A virus. The compound targets the viral RNA-dependent RNA polymerase, thereby preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces the production of viral particles. Additionally, this compound interferes with the interaction between viral proteins and host cell receptors, further inhibiting viral entry and replication .

Comparison with Similar Compounds

Similar Compounds

Rsv/iav-IN-1: Another dual inhibitor with similar antiviral activity but different structural features.

Rsv/iav-IN-2: A compound with a similar mechanism of action but lower potency.

Rsv/iav-IN-4: A related compound with modifications to the indole ring, resulting in different pharmacokinetic properties

Uniqueness

Rsv/iav-IN-3 stands out due to its high potency and dual inhibitory activity against both respiratory syncytial virus and influenza A virus. Its unique structural features, such as the indole-thioether-acetamide linkage, contribute to its effectiveness and specificity. Additionally, the compound’s ability to inhibit viral replication at multiple stages of the viral life cycle makes it a versatile and powerful antiviral agent .

Biological Activity

Rsv/iav-IN-3 is a compound that has garnered attention for its potential therapeutic effects against respiratory viruses, particularly Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

This compound primarily functions by modulating the immune response to viral infections. It has been observed that RSV can induce higher levels of interferon beta (IFN-β) production compared to IAV, which plays a crucial role in establishing an antiviral state in infected cells. This induction of IFN-β is essential for conferring resistance against subsequent IAV infection, as shown in various studies involving cell lines and animal models .

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| IFN-β Production | Induces higher levels of IFN-β compared to IAV, enhancing antiviral responses. |

| Cellular Protection | Preinfection with RSV creates a protective environment against IAV. |

| Cytokine Signaling | Engages STAT1/2 signaling pathways crucial for antiviral defense. |

| Viral Interference | Reduces viral load in co-infection scenarios via immune modulation. |

Case Studies and Experimental Findings

-

Sequential Infection Studies :

In a controlled study, mice were infected with RSV followed by IAV after varying intervals (4 to 30 days). Results indicated that prior RSV infection significantly reduced weight loss and airway obstruction caused by IAV, demonstrating a protective effect mediated by the immune response . -

Cell Line Experiments :

A549-derived cell lines with knockouts for type I and III IFN receptors were utilized to assess the antiviral state induced by RSV. The findings confirmed that IFN-β is the primary mediator of resistance against IAV in RSV preinfected cells . -

Viral Load Assessment :

In co-infection models, it was observed that the presence of RSV inhibited the replication of IAV in lung tissues, suggesting an immunological interference mechanism where IFN signaling plays a pivotal role .

Research Findings

Recent studies have highlighted several critical insights into the biological activity of this compound:

- Cytokine Profile Alteration : RSV infection alters the cytokine milieu in the respiratory tract, enhancing the expression of antiviral cytokines such as IFN-β and IFN-λ, which are crucial for controlling viral replication .

- Viral Competition Dynamics : The presence of RSV can inhibit IAV replication through competitive dynamics at the cellular level, where pre-infected cells exhibit enhanced resistance to secondary infections .

Properties

Molecular Formula |

C19H19BrN2O3S |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

2-[(7-bromo-6-methoxy-1H-indol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19BrN2O3S/c1-3-25-14-7-5-4-6-13(14)22-17(23)11-26-16-10-21-19-12(16)8-9-15(24-2)18(19)20/h4-10,21H,3,11H2,1-2H3,(H,22,23) |

InChI Key |

WGQFNIFLUPSIRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=C2C=CC(=C3Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.